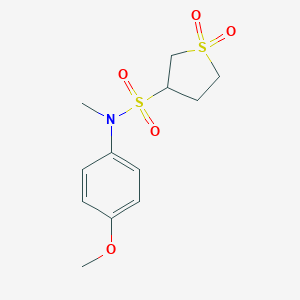

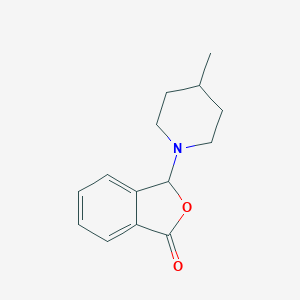

![molecular formula C10H15NO4S B241090 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)

4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator, which means that it can interact with the S1P receptor and influence various cellular processes.

Mechanism Of Action

4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide acts as a modulator of the S1P receptor, which is a G protein-coupled receptor that is involved in various cellular processes, including cell proliferation, migration, and survival. 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide binds to the S1P receptor and internalizes it, causing the receptor to be degraded and preventing it from signaling. This leads to the inhibition of various cellular processes, including the migration of immune cells to sites of inflammation, which is thought to be the mechanism behind the therapeutic effects of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide.

Biochemical And Physiological Effects

4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been shown to have various biochemical and physiological effects, including the modulation of immune cell function, the inhibition of angiogenesis (the formation of new blood vessels), and the induction of apoptosis in cancer cells. 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has also been found to reduce the levels of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is its specificity for the S1P receptor, which allows for targeted modulation of cellular processes. 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is also relatively stable and soluble, which makes it suitable for use in various experimental settings. However, one of the limitations of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is its potential toxicity, which can limit its use in certain experimental models.

Future Directions

There are several future directions for the study of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide, including the development of new analogs with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the combination of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is synthesized from a precursor molecule, myriocin, which is obtained from the fermentation of the fungus Isaria sinclairii. Myriocin is converted into 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide through several chemical reactions, including the addition of a furyl group, reduction of a double bond, and oxidation of a sulfur atom. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been shown to reduce the number of relapses and slow down the progression of the disease. In cancer, 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In transplant rejection, 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been found to prevent the rejection of transplanted organs by suppressing the immune response.

properties

Product Name |

4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide |

|---|---|

Molecular Formula |

C10H15NO4S |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C10H15NO4S/c12-10-7-16(13,14)6-9(10)11-4-3-8-2-1-5-15-8/h1-2,5,9-12H,3-4,6-7H2 |

InChI Key |

KPEFFIAJZCHOSO-UHFFFAOYSA-N |

SMILES |

C1C(C(CS1(=O)=O)O)NCCC2=CC=CO2 |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCCC2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)

![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)

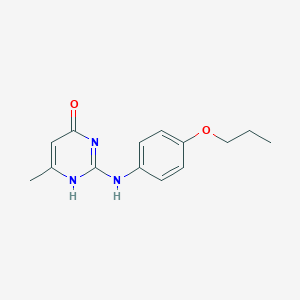

![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)